Tantalum (V) tetraethoxyacetylacetonate

Description

Overview of Organometallic Precursors in Modern Materials Science

Organometallic precursors are a class of compounds characterized by a central metal atom bonded to organic ligands. numberanalytics.com In modern materials science, these compounds are indispensable tools for the synthesis of advanced materials with precisely tailored properties. numberanalytics.com The organic ligands in these precursors can be modified to control the composition, structure, and ultimately the function of the resulting material. numberanalytics.comresearchgate.net This level of control has enabled significant advancements in various fields.

The synthesis of nanomaterials, such as nanoparticles and nanowires, often relies on the thermal decomposition of organometallic precursors in high-boiling point solvents. researchgate.net This approach, along with techniques like sol-gel synthesis, allows for the creation of materials under relatively mild conditions. academie-sciences.frsamipubco.com The use of these precursors is crucial in the fabrication of thin films for electronic and optoelectronic devices, energy storage materials like battery electrodes, and highly active catalysts. numberanalytics.com A key advantage of the organometallic approach is the ability to produce nanoparticles of uniform and small size, often in the range of 1-3 nanometers, with clean, well-defined surfaces that are amenable to further chemical modification. samipubco.com These precursors are often highly reactive and sensitive, necessitating handling under inert atmospheric conditions to prevent unwanted reactions. mdpi.com

Significance of Tantalum-Containing Precursors in Contemporary Research

Tantalum is a refractory metal known for its high melting point, exceptional resistance to corrosion, and biocompatibility. refractorymetal.orgresourcecapitalfunds.comnih.gov These properties make tantalum and its compounds highly valuable in a wide range of demanding applications, from medical implants to electronic components and high-temperature alloys for jet engines and nuclear reactors. refractorymetal.orgresourcecapitalfunds.comnih.gov In modern microelectronics, tantalum-based materials serve as essential diffusion barriers to prevent the migration of copper into silicon substrates. researchgate.net

The synthesis of tantalum-based materials frequently employs specialized tantalum-containing precursors. Tantalum oxide (Ta₂O₅), for instance, is a dielectric material used in capacitors and as an insulating layer in microchips. refractorymetal.orgacs.org The fabrication of thin films of tantalum oxide often utilizes deposition techniques like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), which require volatile and thermally stable precursors. acs.org Consequently, a significant area of contemporary research is the design and synthesis of novel tantalum precursors with enhanced properties for these deposition processes. acs.org Furthermore, precursors are being developed for the synthesis of other advanced tantalum materials, such as ultra-high temperature tantalum carbide (TaC) ceramics and modified ceramic fibers. tandfonline.comresearchgate.net

Research Scope and Importance of Tantalum (V) Tetraethoxyacetylacetonate as a Versatile Precursor

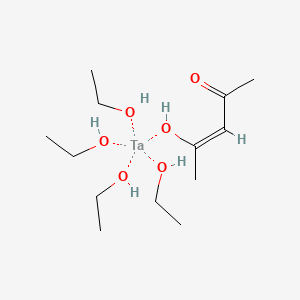

Among the various tantalum-containing precursors, this compound has emerged as a particularly versatile and important compound. It is a moisture-sensitive, yellow solid with a low melting point, which makes it suitable for various deposition techniques. lookchem.com Its chemical structure, featuring both ethoxide and acetylacetonate (B107027) ligands, provides a unique combination of reactivity and stability.

A primary application of this precursor is in the synthesis of advanced ceramic materials. researchgate.nettandfonline.comresearchgate.net It is used in thermally induced reactions with polymers like polysilacarbosilane to create polytantalocarbosilane. researchgate.netresearchgate.net This modified polymer can then be melt-spun into fibers and pyrolyzed to produce amorphous silicon-tantalum-carbon-oxygen (SiTaC(O)) ceramic fibers, which exhibit high ceramic yield and enhanced properties. researchgate.net The precursor functions by creating cross-linking bridges containing tantalum within the polymer structure. researchgate.net

In addition to polymer modification, this compound is utilized as a precursor in vapor deposition methods. It is listed as a commercially available precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and ALD. scribd.comgoogle.com Research has also demonstrated its suitability for Laser-assisted Chemical Vapor Deposition (LA-CVD), as its molecular structure absorbs the infrared radiation from a CO₂ laser, facilitating controlled evaporation and deposition. tu-darmstadt.de Beyond materials synthesis, the compound is also noted for its catalytic activity in various chemical and biochemical reactions. lookchem.com

Properties of this compound

| Property | Value | Source |

| CAS Number | 20219-33-4 | lookchem.com |

| Molecular Formula | C₁₃H₂₇O₆Ta | lookchem.com |

| Molecular Weight | 460.3 g/mol | lookchem.com |

| Appearance | Yellow Solid | lookchem.com |

| Melting Point | 45 °C | lookchem.com |

| Boiling Point | 95 °C at 0.5 mmHg | lookchem.com |

| Density | 1.5 g/cm³ | lookchem.com |

| Sensitivity | Moisture Sensitive | lookchem.com |

Properties

IUPAC Name |

ethanol;(Z)-4-hydroxypent-3-en-2-one;tantalum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.4C2H6O.Ta/c1-4(6)3-5(2)7;4*1-2-3;/h3,6H,1-2H3;4*3H,2H2,1H3;/b4-3-;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZNJFSVFJDLIR-GLUPTGNJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CCO.CCO.CCO.CC(=CC(=O)C)O.[Ta] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.CCO.CCO.CCO.C/C(=C/C(=O)C)/O.[Ta] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32O6Ta | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tantalum V Tetraethoxyacetylacetonate

Reaction Pathways for Compound Formation

The primary and most documented reaction pathway for the formation of Tantalum (V) tetraethoxyacetylacetonate is through a ligand exchange reaction. This process involves the reaction of a tantalum (V) alkoxide, specifically Tantalum (V) ethoxide (Ta(OC₂H₅)₅), with acetylacetone (B45752) (CH₃COCH₂COCH₃). utk.edu

In this reaction, one of the five ethoxide (-OC₂H₅) ligands on the tantalum center is substituted by a bidentate acetylacetonate (B107027) ([CH₃COCHCOCH₃]⁻) ligand. The acetylacetonate ligand coordinates to the tantalum atom through its two oxygen atoms, resulting in a more stable, chelated structure. utk.edu This reaction yields this compound and ethanol (B145695) (C₂H₅OH) as a byproduct. utk.edu The general stoichiometry of the reaction is:

Ta(OC₂H₅)₅ + CH₃COCH₂COCH₃ → Ta(OC₂H₅)₄(CH₃COCHCOCH₃) + C₂H₅OH

A typical synthesis is conducted under an inert atmosphere, such as nitrogen, to prevent hydrolysis of the moisture-sensitive tantalum ethoxide precursor. The reaction is generally carried out in a hydrocarbon solvent, like n-hexane, in which the reactants are dissolved. utk.edu After the addition of acetylacetone to the tantalum ethoxide solution, the mixture is stirred for a period to ensure the reaction goes to completion. The volatile byproducts, namely the liberated ethanol and the solvent, are subsequently removed under vacuum. This process yields the final product, which has been described as an orange-red liquid that crystallizes upon standing. utk.edu The resulting complex is a monomeric species where the tantalum atom is six-coordinate, achieving a stable, regular octahedral geometry. utk.edu

Interactive Data Table: Synthesis Parameters for this compound

| Parameter | Value/Description | Source |

| Precursor | Tantalum (V) ethoxide | utk.edu |

| Reactant | Acetylacetone | utk.edu |

| Solvent | n-Hexane | utk.edu |

| Atmosphere | Inert (Nitrogen) | utk.edu |

| Procedure | Acetylacetone is added to a stirred solution of tantalum ethoxide. | utk.edu |

| Reaction Time | ~45 minutes post-addition | utk.edu |

| Purification | Removal of solvent and liberated ethanol under vacuum. | utk.edu |

| Product Form | Orange-red liquid, crystallizes over time. | utk.edu |

| Molecularity | Monomeric | utk.edu |

Precursor Derivatization Strategies for Specialized Applications

This compound serves not only as a precursor for thin-film deposition but also as a building block for more complex, functional materials. Derivatization strategies focus on incorporating the tantalum-containing molecule into polymeric structures, which can then be processed into advanced ceramic materials.

Polymerization Reactions with Organosilicon Compounds (e.g., Polysilacarbosilane)

A key application for tantalum alkoxide precursors is the chemical modification of preceramic polymers like polycarbosilane (a polymer backbone of Si-CH₂ units) to produce silicon-tantalum-carbide (Si-Ta-C) ceramics. Research has demonstrated that tantalum ethoxide can react with polycarbosilane to create a modified, tantalum-containing polymer. cambridge.org

The reaction mechanism involves the cross-linking of polycarbosilane chains and the formation of Si-O-C₂H₅ ligands. cambridge.org The resulting structure is described as a network of modified polycarbosilane with intimately dispersed tantalum oxide particles. cambridge.org This derivatized polymer serves as a single-source precursor that, upon pyrolysis in an inert atmosphere at temperatures above 1200°C, undergoes carbothermal reduction to form a binary ceramic composite of silicon carbide (SiC) and tantalum carbide (TaC). cambridge.org This method allows for a homogeneous distribution of the tantalum phase within the final ceramic material, which is crucial for achieving uniform material properties.

Incorporation into Melt-Spinnable Precursor Polymers

The creation of ceramic fibers often involves the use of a polymer precursor that can be spun into "green" fibers, which are then pyrolyzed. encyclopedia.pubnih.govupb.ro Melt-spinning is an economically and environmentally attractive method as it avoids the use of solvents. fibre2fashion.commdpi.com However, polymers like polyacrylonitrile (B21495) (PAN), a common precursor for carbon fibers, degrade before melting. fibre2fashion.commdpi.com

To overcome this, derivatization strategies involve creating a melt-spinnable blend. This is achieved by plasticizing the polymer (e.g., with water, glycerol, or ionic liquids) or by copolymerization to disrupt the polymer's crystallinity and lower its melting point. fibre2fashion.commdpi.comresearchgate.netacs.org this compound can be incorporated into such a melt-spinnable polymer formulation as an additive.

The process would involve:

Preparing a melt-processable polymer blend (e.g., plasticized PAN).

Blending the tantalum precursor into the polymer melt.

Extruding the mixture through a spinneret to form green fibers (melt-spinning).

Curing the green fibers to ensure they retain their shape.

Pyrolyzing the fibers at high temperatures in a controlled atmosphere.

During pyrolysis, the polymer matrix converts to a carbon structure, while the this compound decomposes to form a tantalum-based ceramic phase (e.g., TaC, TaN) distributed throughout the fiber. This results in a ceramic matrix composite fiber with properties tailored by the presence of tantalum.

Synthesis Optimization Considerations for Precursor Purity

The utility of this compound, particularly as a precursor for MOCVD or Atomic Layer Deposition (ALD), is critically dependent on its purity and volatility. utk.educambridge.org Early attempts at synthesizing related compounds by reacting tantalum alkoxides with β-diketones often resulted in poorly defined, non-volatile materials with inconsistent stoichiometry, rendering them unsuitable for vapor deposition techniques. utk.edu

Optimization of the synthesis is therefore crucial. Key considerations include:

Reaction Control: Performing the reaction under controlled conditions, such as in a non-polar hydrocarbon solvent, helps to prevent unwanted side reactions and promotes the formation of the desired monomeric product. utk.edu

Stoichiometry: Precise control over the molar equivalents of the reactants ensures the substitution of a single ethoxide ligand, leading to the well-defined Ta(OEt)₄(acac) compound.

Byproduct Removal: Efficient removal of the ethanol byproduct and solvent under vacuum is essential to purify the final product. utk.edu

For achieving the high levels of purity required for microelectronics applications (e.g., >99.99%), further purification steps are necessary. researchgate.net

Vacuum Distillation: This technique is highly effective for separating volatile metal-organic compounds from less volatile impurities or unreacted starting materials. nih.gov For related tantalum complexes, distillation under high vacuum (e.g., 0.10 mm Hg) at elevated temperatures has proven successful. utk.edu

Recrystallization: For crystalline solids, recrystallization from an appropriate solvent can be used to obtain a product with very high purity by excluding impurities from the crystal lattice. nih.gov

The goal of this optimization is to produce a precursor that is a stable, volatile liquid or a low-melting-point solid, which ensures consistent vapor pressure and transport into the deposition chamber, ultimately leading to the growth of high-quality, low-impurity (e.g., low carbon) tantalum oxide films. utk.edu

Interactive Data Table: Synthesis Purity Challenges and Optimization Strategies

| Challenge | Optimization Strategy | Purpose | Source |

| Ill-defined stoichiometry | Use of precise molar equivalents of reactants. | To ensure formation of the target Ta(OEt)₄(acac) complex. | utk.edu |

| Formation of involatile materials | Controlled reaction in a hydrocarbon solvent. | To yield a well-defined, monomeric, and volatile product. | utk.edu |

| Contamination from byproducts | Removal of ethanol and solvent under vacuum post-reaction. | To isolate the pure product from reaction byproducts. | utk.edu |

| Residual impurities for MOCVD/ALD | Purification by vacuum distillation or recrystallization. | To achieve high purity (e.g., >99.99%) for electronic applications. | utk.edunih.gov |

| Precursor instability | Chelation with acetylacetonate ligand. | To create a more thermally stable, six-coordinate complex compared to the parent alkoxide. | utk.edu |

Advanced Characterization Techniques for Precursor Analysis

Spectroscopic Approaches for Ligand and Metal Coordination Environment Elucidation

Spectroscopy is a cornerstone in the analysis of tantalum precursors, offering detailed information about the bonding environment, the coordination of the central tantalum atom, and the integrity of the organic ligands.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the bonding in Tantalum (V) tetraethoxyacetylacetonate. The analysis of the FTIR spectrum reveals characteristic vibrations of both the ethoxy and the acetylacetonate (B107027) ligands. cambridge.org

Modification of tantalum ethoxide with acetylacetone (B45752) results in significant spectral changes that confirm the formation of the new complex. cambridge.org The v(C=O) and v(C=C) vibrations of the acetylacetone's enol form, typically found around 1625 cm⁻¹, split into two distinct bands upon coordination to the tantalum metal center. cambridge.orgcambridge.org This splitting is a clear indicator of the chelation of the acetylacetonate ligand to the tantalum atom. cambridge.orgcambridge.org Specifically, bands observed at approximately 1581 cm⁻¹ and 1518 cm⁻¹ are assigned to the v(C-O) and v(C-C) vibrations of the acetylacetonate group bound to tantalum. cambridge.org

The presence of the ethoxy groups is also confirmed by several characteristic absorption bands. cambridge.org Sharp bands in the region of 2850-2970 cm⁻¹ are attributed to the symmetric C-H stretching of the ethoxy ligands. cambridge.org Additionally, vibrations corresponding to the Ta-O-C bonds of the ethoxy groups appear at approximately 1053 cm⁻¹ and 1099 cm⁻¹, which can be related to bridging and terminal ethoxy groups, respectively, in the precursor's potential dimeric structure. cambridge.org

Table 1: Key FTIR Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| ~2968, 2914, 2850 | Symmetric C-H stretching | Confirms presence of ethoxy (OC₂H₅) groups | cambridge.org |

| 1581 | v(C-O) of acetylacetonate ligand | Indicates chelation of the acetylacetonate to Ta | cambridge.org |

| 1518 | v(C-C) of acetylacetonate ligand | Indicates chelation of the acetylacetonate to Ta | cambridge.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of this compound in solution. While ²⁹Si NMR is not applicable due to the absence of silicon, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the ligands.

¹H NMR spectra are used to confirm the structure of the complex. ereztech.com The spectrum for this compound is expected to show characteristic resonances for the protons of the ethoxy and acetylacetonate ligands. The ethoxy groups would typically display a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-). The acetylacetonate ligand, which coordinates to the metal in its enol form, would show distinct singlets for the methyl protons (-CH₃) and the vinyl proton (=CH-). azom.com The integration of these peak areas provides a quantitative ratio of the different types of protons, confirming the stoichiometry of the ligands attached to the tantalum center. azom.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the ligands. dtic.mil Resonances for the methyl and methylene carbons of the ethoxy groups and the methyl, methine, and carbonyl carbons of the acetylacetonate ligand would be observed at characteristic chemical shifts. dtic.milrsc.org The position of these resonances can be influenced by the coordination to the tantalum center. dtic.mil

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, crucially, the oxidation state of the elements within the precursor or its resulting thin films. nih.govrsc.org For this compound, XPS is primarily used to verify the +5 oxidation state of the tantalum center. nih.govresearchgate.net

The analysis focuses on the Ta 4f core level spectrum. diva-portal.org Due to spin-orbit coupling, the Ta 4f signal is split into a doublet: the Ta 4f₇/₂ and Ta 4f₅/₂ peaks, with a characteristic area ratio of 4:3 and an energy separation of approximately 1.9 eV. diva-portal.orgxpsfitting.com For tantalum in the +5 oxidation state, as found in tantalum pentoxide (Ta₂O₅) derived from the precursor, the Ta 4f₇/₂ peak is typically observed at a binding energy of about 26-27 eV. nih.govresearchgate.netthermofisher.com The presence of tantalum in lower oxidation states or as metallic tantalum (Ta⁰, ~21.8 eV) would be readily identifiable, making XPS an excellent tool for quality control of the precursor and the resulting oxide films. thermofisher.comnih.gov

Table 2: Typical Binding Energies for Tantalum Species in XPS Analysis

| Tantalum Species | Oxidation State | Ta 4f₇/₂ Binding Energy (eV) | Reference |

|---|---|---|---|

| Ta metal | 0 | ~21.8 | xpsfitting.comthermofisher.com |

| TaN | +3 | ~23.0 | thermofisher.com |

When the precursor is used to form tantalum oxide (Ta₂O₅) films, Raman spectroscopy is critical for characterizing the structure of the resulting material. arxiv.org Amorphous Ta₂O₅, often formed from such precursors at lower temperatures, exhibits broad Raman features. rsc.orgresearchgate.net A prominent broad peak centered around 670-680 cm⁻¹ is characteristic of Ta-O stretching modes within TaO₆ octahedra. rsc.orgarxiv.org A shoulder or weaker peak is often observed around 815-900 cm⁻¹, which may be attributed to other polyhedral structures like TaO₅. rsc.org The technique is thus highly sensitive to the local coordination and structural order of the oxide material derived from the precursor. arxiv.org

Table 3: Characteristic Raman Peaks for Amorphous Tantalum Oxide (a-Ta₂O₅)

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~680 | Ta-O stretching vibrations in TaO₆ octahedra | rsc.orgarxiv.org |

| ~899 | Shoulder peak, possibly related to TaO₅ polyhedra | arxiv.org |

| ~488 | Ta-O-Ta bending modes | arxiv.org |

Chromatographic Methods for Molecular Weight and Distribution Assessment

Chromatographic techniques are employed to separate components of a mixture based on their physical and chemical properties. For organometallic precursors, these methods are vital for assessing purity and understanding oligomerization behavior.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight and molecular weight distribution of molecules in solution. While this compound is a discrete monomeric or dimeric species, its precursor, tantalum (V) ethoxide, is known to exist as a dimer, Ta₂(OC₂H₅)₁₀, in the solid state and can undergo oligomerization during sol-gel processing. wikipedia.org

The introduction of the chelating acetylacetonate ligand serves to stabilize the tantalum center, reduce its reactivity towards hydrolysis, and control such polymerization. GPC is an invaluable tool for studying this effect. By analyzing the precursor solution with GPC, one can determine the extent of oligomerization. The technique separates molecules based on their hydrodynamic volume, with larger oligomers eluting faster than smaller monomers or dimers. This allows for an assessment of the precursor's stability and reactivity in solution, which is critical for achieving reproducible film growth and material properties. The molecular weight of related tantalum complexes has been determined, and GPC provides the means to analyze the distribution of such species in a prepared precursor solution. dtic.mil

Elemental Compositional Analysis Techniques

Elemental analysis is a cornerstone of chemical characterization, serving to verify the empirical formula of a synthesized compound. For this compound, with the chemical formula Ta(OC₂H₅)₄(CH₃COCHCOCH₃), determining the weight percentages of its constituent elements (Carbon, Hydrogen, Oxygen, and Tantalum) is crucial for confirming its stoichiometric integrity.

The theoretical elemental composition is an essential benchmark for researchers and manufacturers. Any significant deviation of experimentally determined values from these theoretical percentages would indicate the presence of impurities, residual solvents, or incomplete reaction, thereby affecting the performance of the precursor in material synthesis.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Tantalum | Ta | 180.95 | 1 | 180.95 | 39.31 |

| Carbon | C | 12.01 | 13 | 156.13 | 33.92 |

| Hydrogen | H | 1.01 | 27 | 27.27 | 5.92 |

| Oxygen | O | 16.00 | 6 | 96.00 | 20.86 |

| Total | 460.35 | 100.00 |

Note: Atomic weights are rounded for this calculation.

Thermal Analysis Methodologies for Decomposition Behavior (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are indispensable for evaluating the thermal stability and decomposition characteristics of precursors like this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This data is critical for determining the volatilization temperature and the decomposition pathway of the precursor, which are key parameters for processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

Specific TGA curves for this compound are not widely published. However, information regarding its volatility can be inferred from related documentation. A patent describing the synthesis of this compound, referred to as Tantalum tetraethoxide acetylacetonate, notes its distillation at a head temperature of 88°C under a high vacuum of 0.10 mm Hg. google.com This indicates that the compound possesses sufficient volatility for use in MOCVD applications. google.com

The decomposition of metal acetylacetonate complexes often proceeds through the cleavage of the metal-oxygen bonds and the fragmentation of the acetylacetonate and ethoxide ligands. researchgate.netsemanticscholar.org For this compound, the thermal decomposition is expected to yield tantalum oxide (Ta₂O₅) as the final solid product, with the organic ligands evolving as volatile byproducts. The decomposition pathway is likely to be a multi-step process, with the initial weight loss corresponding to the desorption of any adsorbed species, followed by the sequential or overlapping decomposition of the ethoxy and acetylacetonate groups.

The study of analogous metal acetylacetonate compounds provides further insight. For instance, the thermal decomposition of other metal acetylacetonates (B15086760) has been shown to produce a variety of volatile organic compounds, including ketones, aldehydes, and hydrocarbons, as the ligands break down. semanticscholar.org The exact decomposition profile, including the onset temperature and the temperatures of maximum weight loss, would be influenced by factors such as the heating rate and the composition of the surrounding atmosphere (e.g., inert or oxidizing).

Table 2: Key Thermal Properties and Inferred Decomposition Characteristics of this compound

| Parameter | Value/Observation | Significance |

| Distillation Temperature | 88°C @ 0.10 mm Hg google.com | Indicates sufficient volatility for CVD/ALD applications. |

| Expected Final Product | Tantalum Oxide (Ta₂O₅) | The desired material in many deposition applications. |

| Inferred Decomposition Onset | Likely a multi-step process with initial ligand dissociation. | Understanding the decomposition mechanism is key to controlling film growth and purity. |

| Anticipated Volatile Byproducts | Fragments of ethoxy and acetylacetonate ligands (e.g., ketones, alcohols, hydrocarbons). | The nature of byproducts can influence film contamination. |

Reactivity and Thermal Transformation Studies of Tantalum V Tetraethoxyacetylacetonate

Decomposition Mechanisms under Controlled Environments

The thermal stability and decomposition pathways of Tantalum (V) tetraethoxyacetylacetonate are highly dependent on the surrounding environment, such as the atmosphere and temperature, which dictates the final composition and properties of the resulting material.

Thermal Decomposition Pathways in Chemical Vapor Deposition Processes

In Chemical Vapor Deposition (CVD), this compound is used as a precursor to create thin films of tantalum oxide (Ta₂O₅), a material valued for its high dielectric constant. ucl.ac.uk The decomposition of the precursor is a critical step in the film formation process.

The thermal decomposition of this compound in a CVD process typically involves the breaking of the tantalum-oxygen bonds within the ethoxy and acetylacetonate (B107027) ligands. The specific pathways can be influenced by the substrate temperature, pressure, and the presence of co-reactants like oxygen.

Key Decomposition Steps:

Ligand Dissociation: At elevated temperatures, the weaker bonds in the molecule are the first to break. The acetylacetonate (acac) ligand can dissociate from the tantalum center.

Beta-Hydride Elimination: The ethoxy groups can undergo beta-hydride elimination to form ethylene (B1197577) and a tantalum hydroxide (B78521) species.

Oxidation: In the presence of an oxygen source, the organic ligands and their fragments are oxidized, leading to the formation of volatile byproducts such as carbon dioxide and water. This process leaves behind a tantalum oxide film on the substrate.

The quality of the resulting Ta₂O₅ film, including its purity and stoichiometry, is highly dependent on the complete combustion of the organic ligands. Incomplete decomposition can lead to carbon contamination within the film, which can adversely affect its dielectric properties. researchgate.net

Interactive Data Table: CVD Process Parameters and Resulting Film Properties

| Parameter | Condition | Effect on Decomposition and Film |

|---|---|---|

| Substrate Temperature | 350-500°C | Higher temperatures promote more complete decomposition and better film crystallinity. |

| Precursor Partial Pressure | Variable | Affects the deposition rate and uniformity of the film. |

| Oxygen Partial Pressure | Variable | Crucial for the complete oxidation of organic ligands and formation of stoichiometric Ta₂O₅. researchgate.net |

Conversion Mechanisms in Polymer-to-Ceramic Processes

Polymer-derived ceramics (PDCs) offer a versatile route to produce ceramic materials with complex shapes and controlled microstructures. researchgate.netaprcomposites.com.au this compound can be incorporated into preceramic polymers to yield tantalum-containing ceramics upon pyrolysis. ceramics.org

The conversion process generally involves three stages:

Cross-linking: The preceramic polymer, modified with the tantalum precursor, is first cross-linked at a relatively low temperature. This step transforms the tractable polymer into an infusible solid, locking the metal particles in a rigid carbon matrix. ceramics.org

Pyrolysis: The cross-linked polymer is then heated to a high temperature (typically 800-1400°C) in an inert or reactive atmosphere. ceramics.org During pyrolysis, the organic components of the polymer and the ligands of the tantalum precursor decompose.

Ceramization: At higher temperatures, the intermediate products react to form the final ceramic phase, which can be tantalum carbide (TaC), tantalum nitride (TaN), or tantalum carbonitride (TaCN), depending on the pyrolysis atmosphere.

Research has shown that blending acetyl acetone (B3395972) coordinated tantalum alkoxide with a phenolic resin as a carbon source, followed by pyrolysis at 1600°C, can produce Ta₄HfC₅ nanocrystallites. researchgate.net

Interfacial Reaction Studies with Substrate Materials

The interaction between this compound and the substrate surface is fundamental to achieving good adhesion and desired film properties in CVD processes. The nature of the substrate, such as silicon (Si) or silicon dioxide (SiO₂), plays a significant role in the initial stages of film growth.

Studies on similar metal-organic precursors like copper(II) acetylacetonate on H-terminated Si(111) surfaces have shown that the precursor can react with the surface hydrogen. nih.gov The precursor abstracts a hydrogen atom from the surface, leading to the reduction of the metal center and the formation of a bond between the metal and the silicon surface. nih.gov A similar mechanism can be postulated for this compound, where the initial interaction involves the reaction of the precursor with the substrate's surface functional groups.

On an SiO₂ surface, the hydroxyl groups (-OH) can react with the ethoxy ligands of the tantalum precursor, forming a Ta-O-Si linkage and releasing ethanol (B145695). This initial chemisorption step is crucial for the subsequent layer-by-layer growth of the tantalum oxide film.

Ligand Exchange and Coordination Sphere Dynamics

The reactivity of this compound is also governed by the dynamics of its coordination sphere, including ligand exchange reactions. In solution, the ligands can exchange with other available coordinating species.

For instance, in the presence of other alcohols, the ethoxy ligands can be replaced through transesterification reactions. Similarly, the acetylacetonate ligand can be displaced by other bidentate ligands. These exchange reactions can be utilized to modify the precursor's properties, such as its volatility and decomposition temperature, to better suit specific process requirements.

Studies on related tantalum(V) alkoxides have shown that they can react with various ligands like carboxylic acids, leading to the formation of new polynuclear tantalum-oxo clusters. rsc.orgresearchgate.net For example, reacting tantalum(V) ethoxide with monocarboxylic acids can result in dimeric {Ta₂O}, tetrameric {Ta₄O₄}, or octameric {Ta₈O₁₂} metal-oxo units. rsc.org While specific studies on ligand exchange of this compound are not extensively detailed in the provided results, the general reactivity of tantalum alkoxides suggests that similar exchange reactions are highly probable. rsc.org The dynamics of these exchanges can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Material Synthesis and Deposition Processes

Precursor in Thin Film Deposition Technologies

Tantalum (V) tetraethoxyacetylacetonate is recognized as a precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), two of the most important techniques for fabricating high-quality thin films. wikipedia.orgstrem.com The presence of the bidentate acetylacetonate (B107027) ligand can enhance the thermal stability of the molecule compared to simple alkoxides, a crucial factor for controlling deposition processes. mdpi.comwikipedia.org

Below is a table of the general physical properties of the precursor:

| Property | Value |

| CAS Number | 20219-33-4 |

| Molecular Formula | C₁₃H₂₇O₆Ta |

| Formula Weight | 460.30 g/mol |

| Appearance | Yellow solid to liquid |

| Melting Point | 45 °C |

| Boiling Point | 95 °C at 0.5 mmHg |

| Density | 1.5 g/cm³ |

| Data sourced from Strem Chemicals. strem.com |

Metal-Organic Chemical Vapor Deposition (MOCVD) is a process used to grow thin films of various materials by reacting gaseous precursors on a heated substrate. While specific MOCVD process details for this compound are not extensively documented in publicly available literature, its classification as a CVD precursor suggests its utility in this field. wikipedia.orgstrem.com The success of MOCVD is critically dependent on the thermal properties and volatility of the precursor used. mdpi.com

Metal acetylacetonates (B15086760) are considered classic precursors for MOCVD. mdpi.com The acetylacetonate ligand often imparts favorable properties such as improved stability. mdpi.commocvd-precursor-encyclopedia.de For comparison, the related precursor, Tantalum (V) ethoxide (Ta₂(OEt)₁₀), is used in low-pressure CVD to produce tantalum (V) oxide (Ta₂O₅) films. cambridge.org In these processes, the precursor is vaporized, transported to the reaction chamber, and thermally decomposes on a substrate to form the oxide layer. cambridge.org The thermal decomposition of this compound would similarly lead to the formation of tantalum oxide films, with the ethoxide and acetylacetonate ligands breaking away during the reaction.

Laser-Assisted Chemical Vapor Deposition (LA-CVD) is an additive manufacturing technique that uses a focused laser beam to locally heat a substrate, causing the decomposition of precursor gases only in the irradiated area. chalcogen.ro This allows for direct writing and patterning of materials without the need for masks. While LA-CVD has been used to deposit materials like titanium carbide from various precursors, specific research detailing the use of this compound in LA-CVD processes is limited in the available literature. chalcogen.ro In principle, the compound's volatility and thermal decomposition characteristics make it a potential candidate for LA-CVD of tantalum-based films, where the laser would provide the energy for the decomposition reaction.

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. shu.ac.uk This method allows for the creation of exceptionally conformal and uniform films with precise thickness control at the atomic level. shu.ac.uk this compound is identified as a potential ALD precursor. wikipedia.orgstrem.com

The ALD process for depositing tantalum oxide typically involves alternating pulses of a tantalum precursor and an oxygen source (like water) into a reaction chamber. For instance, tantalum oxide films have been deposited via ALD using Tantalum (V) ethoxide and water at temperatures between 250–300 °C. shu.ac.uk In another application, lithium tantalate (a solid-state electrolyte) was deposited by combining ALD subcycles of Tantalum (V) ethoxide and a lithium precursor. uwo.ca The self-limiting nature of the surface reactions ensures that film growth is highly controlled. uwo.caresearchgate.net The addition of the acetylacetonate ligand in this compound may influence the precursor's reactivity and the optimal temperature window for the ALD process.

Nebulized spray pyrolysis is a deposition technique where a precursor solution is atomized into a fine mist by a nebulizer. This aerosol is then directed by a carrier gas onto a heated substrate, where the droplets undergo evaporation and thermal decomposition to form a thin film. This method has been successfully used to prepare various oxide films, such as Cadmium Oxide (CdO) and Vanadium Pentoxide (V₂O₅). While this technique is suitable for liquid precursors, there is no specific information in the reviewed literature on the use of this compound for depositing tantalum oxide films via nebulized spray pyrolysis.

Tantalum-containing oxide films are critical components in various electronic and energy applications. While this compound is a logical precursor for these materials, its specific use is not always documented, with many synthesis routes relying on solid-state reactions or other precursors.

TaAlO₄: The synthesis of tantalum aluminum oxide (TaAlO₄) can be achieved through various methods. However, the use of this compound as the tantalum source in these processes is not well-documented in the available research. Sol-gel processes, which involve dissolving metal-organic precursors in a solvent to form a 'sol' that is then gelled and heated, are a common route for producing mixed-metal oxides. For example, Ta₂O₅–SiO₂ composites have been made via a sol-gel process using tantalum(V) chloride and tetraethyl orthosilicate. researchgate.net

Garnet-type Li-ion Electrolytes (LLZTO): Tantalum-doped Lithium Lanthanum Zirconium Oxide (LLZTO) is a highly promising solid-state electrolyte for safer, next-generation lithium-ion batteries. mdpi.comceramics.org The typical synthesis method is a high-temperature solid-state reaction using metal oxides and carbonates as starting materials (e.g., Li₂CO₃, La(OH)₃, ZrO₂, and Ta₂O₅). researchgate.netmdpi.com However, solution-based methods like sol-gel are being explored to achieve better homogeneity at lower temperatures. A study on sol-gel derived tantalum oxide thin films successfully utilized a tantalum(V) 1,3-propanediolate β-diketonate solution, demonstrating the feasibility of using tantalum β-diketonate complexes in solution-based deposition. rsc.org This suggests that this compound is a viable candidate precursor for the sol-gel or chemical solution deposition of LLZTO films, even though direct application reports are scarce. ALD has also been used to deposit lithium tantalate thin-film electrolytes using Tantalum (V) ethoxide as the tantalum source. uwo.ca

Role in Polymer-Derived Ceramics (PDCs) and Fibers

Polymer-Derived Ceramics (PDCs) are produced through the pyrolysis (thermal decomposition in an inert atmosphere) of preceramic polymers. wikipedia.org This route allows for the fabrication of ceramic materials with complex shapes and tailored compositions, such as silicon carbide (SiC) and silicon nitride (Si₃N₄). wikipedia.orgceramics.org

Tantalum alkoxides play a crucial role as modifiers for preceramic polymers to introduce tantalum into the final ceramic structure. In one key application, tantalum ethoxide is reacted with polycarbosilane, a silicon-carbon-based polymer. cambridge.orgcambridge.org This reaction creates a modified polymer where tantalum oxide particles are intimately dispersed within the polymer network. cambridge.org During pyrolysis at temperatures exceeding 1200 °C, a carbothermal reduction occurs, converting the material into a binary ceramic of silicon carbide (SiC) and tantalum carbide (TaC). cambridge.orgcambridge.org This method is considered promising for creating ceramics with improved high-temperature stability. cambridge.org As a modified tantalum alkoxide, this compound would be expected to function similarly in these systems, with the acetylacetonate ligand potentially influencing the initial reaction with the polymer and the subsequent thermal decomposition behavior.

Formation of Polytantalocarbosilane (PTaCS)

A novel preceramic organosilicon polymer, polytantalocarbosilane (PTaCS), has been synthesized utilizing this compound. This melt-spinnable polymer is created through thermally induced reactions between this compound (Ta(acac)(OEt)4) and polysilacarbosilane (PSCS). iaea.org The resulting polymer features [-Si-C-]n chains that are cross-linked by bridges containing tantalum. iaea.org This cross-linking is crucial for the subsequent formation of ceramic materials. The synthesis of PTaCS represents a significant step in the development of polymer-derived ceramics, offering a pathway to materials with tailored properties.

The characterization of PTaCS through various analytical techniques has provided a detailed understanding of its structure. Infrared spectroscopy, X-ray photoelectron spectroscopy (XPS), and nuclear magnetic resonance (NMR) have all confirmed the presence of Ta-containing bridges that crosslink the polysilacarbosilane chains. iaea.org The polymer demonstrates a high ceramic yield of 76%, making it an efficient precursor for ceramic production. iaea.org

| Property of Polytantalocarbosilane (PTaCS) | Description | Source |

| Precursors | This compound and Polysilacarbosilane | iaea.org |

| Synthesis Method | Thermally induced reactions | iaea.org |

| Key Structural Feature | [-Si-C-]n chains cross-linked by Ta-containing bridges | iaea.org |

| Ceramic Yield | 76% | iaea.org |

| Key Property | Melt-spinnable | iaea.org |

Fabrication of Silicon-Tantalum-Carbon-Oxygen (SiTaC(O)) Ceramic Fibers

The melt-spinnable nature of polytantalocarbosilane (PTaCS) allows for its transformation into a novel class of silicon-based ceramic fibers, specifically amorphous SiTaC(O) fibers. iaea.org The process involves spinning the molten PTaCS into fibers, which are then cured in air. This curing step is followed by pyrolysis in a flowing nitrogen atmosphere at 1200°C. iaea.org

The resulting SiTaC(O) ceramic fibers exhibit promising characteristics, including good mechanical properties and excellent stability at high temperatures, along with notable oxidation resistance. iaea.org The complete characterization of these fibers has been carried out using mechanical tests, X-ray diffraction (XRD), and scanning electron microscopy (SEM), confirming their amorphous nature and structural integrity. iaea.org The development of these fibers opens up new possibilities for high-performance composites in extreme environments.

| Property of SiTaC(O) Ceramic Fibers | Description | Source |

| Precursor Polymer | Polytantalocarbosilane (PTaCS) | iaea.org |

| Fabrication Process | Melt spinning, air curing, and pyrolysis at 1200°C in N2 | iaea.org |

| Microstructure | Amorphous | iaea.org |

| Key Properties | Good mechanical strength, high-temperature stability, and oxidation resistance | iaea.org |

Development of SiC-TaC-C Nanocomposites

While not directly using this compound, a related approach highlights the potential of tantalum precursors in creating SiC-TaC-C nanocomposites. A single-source precursor for these nanocomposites was synthesized through the chemical reaction of a polycarbosilane (allylhydridopolycarbosilane, AHPCS) with tantalum(V) chloride (TaCl5). scispace.comresearchgate.net This method results in the in-situ formation of core-shell structured TaC@C nanoparticles homogeneously distributed within a SiC matrix. scispace.com

The synthesis process involves the pyrolysis of the single-source precursor at 900°C to yield amorphous ceramic powders. scispace.comresearchgate.net Subsequent annealing at temperatures between 1200°C and 1600°C leads to the crystallization of the SiC-TaC-C nanocomposites. scispace.comresearchgate.net Notably, TaC begins to crystallize at a lower temperature than β-SiC. scispace.com Even at a high temperature of 1600°C, the grain sizes of both β-SiC and TaC remain on the nanoscale (smaller than 30 nm), which is a defining characteristic of nanocomposites. scispace.com These materials are promising for applications in harsh environments that require both structural integrity and functional performance. scispace.com The influence of SiC/TaC nanostructures on the dielectric properties of polycarbonate has also been investigated, showing potential for use in various dielectric nanodevices. aip.org

| Property of SiC-TaC-C Nanocomposites | Description | Source |

| Precursors | Allylhydridopolycarbosilane (AHPCS) and Tantalum(V) chloride (TaCl5) | scispace.comresearchgate.net |

| Synthesis Method | Single-source precursor pyrolysis and annealing | scispace.comresearchgate.net |

| Key Microstructural Feature | Core-shell structured TaC@C nanoparticles in a SiC matrix | scispace.com |

| Crystallization Temperatures | TaC crystallizes at a lower temperature than β-SiC | scispace.com |

| Grain Size at 1600°C | < 30 nm for both β-SiC and TaC | scispace.com |

Catalytic Precursor Research in Organic and Inorganic Synthesis

Tantalum alkoxide complexes, including those with acetylacetonate ligands, have been investigated for their catalytic activity. Research into a family of niobium and tantalum alkoxide catalysts has demonstrated their effectiveness in the ring-opening polymerization (ROP) of ε-caprolactone. rsc.org The catalytic platform can be tuned by reacting the homoleptic metal ethoxide with a phenolketoimine ligand, followed by a reaction with catechol to create a single ethoxide initiator. rsc.org

This approach allows for the modification of the electronic properties of the catalyst, which in turn can increase the molecular weight of the resulting polymer. rsc.org Studies have shown that switching from an electron-donating ligand to an electron-withdrawing ligand can nearly double the reaction rate. rsc.org Furthermore, tantalum-based catalysts were found to be significantly faster than their niobium counterparts. rsc.org The reactions proceed through a coordination-insertion mechanism, exhibiting pseudo-first-order kinetics. rsc.org Supported tantalum oxide catalysts have also been studied for their acidic properties in reactions like methanol (B129727) oxidation. researchgate.net

| Catalytic System | Key Findings | Source |

| Tantalum Alkoxide Complexes | Active in the ring-opening polymerization of ε-caprolactone. | rsc.org |

| Ligand Effects | Electron-withdrawing ligands increase the reaction rate. | rsc.org |

| Metal Effects | Tantalum species are more active than niobium species. | rsc.org |

| Mechanism | Coordination-insertion mechanism. | rsc.org |

| Supported Tantalum Oxides | Exhibit surface acidity. | researchgate.net |

Electrode Material Precursor for Energy Storage Applications

Tantalum-based materials are of significant interest for energy storage applications. While direct use of this compound as a precursor is not extensively documented in the provided search results, the synthesis of tantalum-containing electrode materials often involves tantalum alkoxides or other organotantalum compounds. For instance, a patented method for preparing tantalum-doped lithium titanate (Li4Ti5-xTaxO12), a lithium-ion battery anode material, utilizes a tantalum source in a sol-gel process. google.com The resulting material exhibits a high specific capacity and good cycle performance. google.com

In the realm of supercapacitors, tantalum oxide (Ta2O5) is a key material. Tantalum-based oxides supported on carbon nanofibers have been developed as durable catalysts for the oxygen evolution reaction in alkaline media, which is relevant to metal-air batteries and water electrolyzers. csic.es Furthermore, advanced tantalum capacitors and supercapacitors are enabling the use of energy harvesting and scavenging sources to power integrated circuits in various IoT applications. powerelectronictips.com The electrochemical synthesis of tantalum alkoxides has been shown to produce high-purity precursors for Ta2O5 films. bohrium.com

| Application Area | Material | Precursor/Synthesis Insight | Key Performance Metric | Source |

| Lithium-Ion Battery Anode | Tantalum-doped Lithium Titanate (Li4Ti5-xTaxO12) | A tantalum source is used in a sol-gel synthesis. | High specific capacity (172 mAh/g) and good cycle performance. | google.com |

| Supercapacitors | Tantalum Oxide (Ta2O5) on Carbon Nanofibers | Tantalum(V) ethoxide used in a modified microemulsion method. | Durable catalyst for oxygen evolution reaction. | csic.es |

| Advanced Capacitors | Tantalum Capacitors | Electrochemical synthesis of high-purity tantalum alkoxides. | Enables energy harvesting for low-power electronics. | powerelectronictips.combohrium.com |

Theoretical and Computational Investigations of Tantalum V Tetraethoxyacetylacetonate

Computational Modeling of Molecular Structure and Electronic States

The tantalum center is expected to be in a +5 oxidation state and adopt a distorted octahedral or trigonal bipyramidal geometry. The acetylacetonate (B107027) (acac) ligand binds to the tantalum in a bidentate fashion, occupying two coordination sites. The remaining sites are occupied by the four ethoxy ligands.

Table 1: Postulated Geometric Parameters of Tantalum (V) Tetraethoxyacetylacetonate based on Analogous Structures

| Parameter | Predicted Value Range | Basis of Prediction |

| Ta-O (acac) bond length | 2.05 - 2.15 Å | Analogy with other tantalum acetylacetonate complexes. |

| Ta-O (ethoxy) bond length | 1.85 - 1.95 Å | Typical Ta-OR bond lengths in tantalum alkoxides. |

| O-Ta-O (acac bite angle) | 80 - 85° | Constrained geometry of the bidentate acac ligand. |

| Coordination Geometry | Distorted Octahedral | Common for hexacoordinate tantalum (V) complexes. |

Note: These values are predictive and would require specific DFT calculations for this compound for confirmation.

The electronic states of the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its reactivity. The HOMO is likely to be localized on the acetylacetonate and ethoxy ligands, which are electron-rich. The LUMO, conversely, is expected to be centered on the electron-deficient tantalum atom. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and its susceptibility to undergo chemical reactions.

Simulation of Reaction Mechanisms and Decomposition Pathways

The utility of this compound as a precursor is defined by its thermal decomposition behavior. Simulations of reaction mechanisms provide a window into how the molecule breaks down upon heating, leading to the formation of tantalum oxide films. These simulations often explore various potential pathways, identifying the most energetically favorable routes.

For tantalum alkoxide complexes, decomposition can proceed through several mechanisms, including:

β-hydride elimination: This is a common decomposition pathway for metal alkoxides with beta-hydrogens, leading to the formation of an alkene and a metal-hydride species.

Ligand exchange reactions: At elevated temperatures, ligands can exchange between precursor molecules, leading to changes in volatility and reactivity.

Hydrolysis/Condensation: In the presence of a co-reactant like water or ozone in ALD, the ethoxy ligands are sequentially replaced by hydroxyl groups, followed by condensation reactions that form Ta-O-Ta bridges, the backbone of the resulting oxide film.

A study on the thermal decomposition of (alkanolato)bis(malonato)tantalum(V) complexes, which share similarities with the title compound, revealed that the malonato ligand cleaves to form acetic acid or its esters. researchgate.net A similar cleavage of the acetylacetonate ligand in this compound could be a plausible decomposition step.

Table 2: Possible Elementary Reaction Steps in the Decomposition of this compound

| Reaction Step | Description | Potential Products |

| Initial Adsorption | The precursor molecule chemisorbs onto the substrate surface. | Surface-bound Ta(OEt)ₓ(acac) species |

| Ligand Elimination | Thermal energy induces the breaking of Ta-ligand bonds. | Diethyl ether, ethanol (B145695), ethylene (B1197577) |

| acac Ligand Fragmentation | The acetylacetonate ring may open and fragment. | Acetone (B3395972), acetic acid |

| Oxide Formation | Reaction with an oxygen source (e.g., H₂O, O₃) forms Ta-O bonds. | Tantalum oxide (Ta₂O₅) |

Understanding these pathways is crucial for controlling film purity, as incomplete decomposition can lead to the incorporation of carbon impurities into the final material. youtube.com

Density Functional Theory (DFT) Studies on Compound Behavior and Derived Materials

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can provide precise data on bond energies, vibrational frequencies, and reaction energetics, offering a deeper understanding than qualitative models. nih.gov

DFT studies on similar organometallic precursors have been used to:

Calculate Bond Dissociation Energies (BDEs): By calculating the energy required to break each bond in the molecule, DFT can predict which ligands are most likely to detach first during decomposition. This is fundamental to understanding the upper temperature limit of a stable process window. youtube.com

Model Adsorption on Surfaces: DFT can simulate the interaction of the precursor with a substrate surface (e.g., silicon, silicon dioxide), determining the most stable adsorption geometries and the electronic changes that occur upon binding. This is critical for understanding the initial stages of film growth in ALD and CVD.

Predict Spectroscopic Properties: Calculated vibrational frequencies (IR, Raman) and NMR chemical shifts can be compared with experimental data to confirm the molecular structure and identify species present during deposition.

For the derived material, tantalum oxide, DFT is used to model its crystal structures, electronic band structure, and defect properties. For instance, DFT can calculate the band gap of Ta₂O₅, a critical parameter for its application in electronics, and investigate the impact of oxygen vacancies or impurities on its dielectric properties.

Machine Learning Approaches for Precursor Design and Material Property Prediction

The vast chemical space of potential organometallic precursors makes experimental screening a time-consuming and expensive endeavor. Machine learning (ML) offers a paradigm shift, enabling the rapid prediction of precursor properties and accelerating the discovery of new, optimized molecules. nih.govsemicontaiwan.org

The general workflow involves training ML models, such as artificial neural networks (ANNs) or random forests, on large datasets of known precursors and their properties. nih.govpageplace.de These datasets are often generated using high-throughput DFT calculations. nih.gov

Table 3: Application of Machine Learning in Precursor and Materials Design

| Application Area | ML Model Type | Input Features (Descriptors) | Predicted Property |

| Precursor Volatility | Random Forest, Neural Network | Molecular weight, boiling point, vapor pressure, structural fingerprints | Evaporation Temperature |

| Thermal Stability | Gaussian Process, ANN | Bond dissociation energies, molecular orbital energies, atomic coordinates | Decomposition Temperature |

| Reaction Outcome | Various classifiers | Reactant structures, reaction conditions (temperature, pressure) | Reaction yield, product formation |

| Material Properties | Deep Learning, Graph Neural Networks | Chemical formula, crystal structure information | Band gap, dielectric constant, mechanical properties |

For a precursor like this compound, ML models could be used to predict its volatility and decomposition temperature based on its molecular structure. youtube.com Furthermore, by systematically modifying the ligands in silico (e.g., replacing ethoxy with other alkoxides or modifying the acetylacetonate backbone) and using an ML model to predict the properties of these virtual new molecules, researchers can efficiently screen for novel tantalum precursors with improved characteristics for specific ALD or CVD processes. taylorfrancis.com This data-driven approach significantly shortens the material development cycle, moving from empirical trial-and-error to rational, predictive design. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Precursor Design Strategies for Enhanced Performance

The performance of Tantalum (V) tetraethoxyacetylacetonate as a precursor in deposition processes such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is intrinsically linked to its molecular structure. Future research is increasingly focused on the strategic modification of its ligands to fine-tune its physical and chemical properties. The goal is to achieve precursors with improved volatility, thermal stability, and reactivity, leading to higher quality thin films deposited at lower temperatures.

One promising strategy involves the substitution of the ethoxide or acetylacetonate (B107027) ligands with other functional groups. For instance, replacing ethoxide groups with longer chain or branched alkoxides can alter the precursor's volatility and decomposition pathways. Similarly, modifications to the acetylacetonate ligand, such as fluorination, can enhance volatility and influence the reactivity of the precursor. The introduction of imido or N-alkoxy carboxamide ligands is another area of exploration, as these have shown to improve thermal stability in other tantalum precursors.

The rationale behind these modifications is to create a precursor that is liquid at room temperature for easier handling and delivery, has a wide ALD window (the temperature range in which self-limiting growth occurs), and decomposes cleanly without incorporating impurities like carbon into the deposited film. The development of such "designer precursors" is crucial for meeting the stringent demands of next-generation electronic devices.

| Ligand Modification Strategy | Targeted Property Improvement | Potential Advantage in Deposition |

|---|---|---|

| Substitution of ethoxide with bulkier alkoxides | Increased volatility, altered decomposition temperature | Lower deposition temperatures, improved film purity |

| Fluorination of the acetylacetonate ligand | Enhanced volatility | Higher precursor delivery efficiency |

| Introduction of imido or amide ligands | Improved thermal stability | Wider ALD processing window, reduced premature decomposition |

Advanced In-situ Characterization for Process Understanding and Control

A deeper understanding of the chemical and physical processes occurring during the deposition of thin films from this compound is critical for optimizing film properties. Future research will increasingly rely on advanced in-situ characterization techniques to monitor the deposition process in real-time. These techniques provide invaluable insights into reaction mechanisms, growth kinetics, and the evolution of film properties.

Spectroscopic Ellipsometry (SE) is a powerful non-invasive optical technique that can monitor film thickness with sub-nanometer precision during ALD or CVD. By analyzing the change in polarization of light upon reflection from the substrate, researchers can determine the growth rate per cycle, identify the ALD window, and study the nucleation phase of film growth.

Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the chemical bonds present on the substrate surface and in the gas phase. In-situ FTIR can be used to study the surface reactions of this compound, identifying the byproducts of the reaction and ensuring the complete removal of ligands during the deposition process. This is crucial for minimizing impurities in the final film.

The data gathered from these in-situ techniques will enable the development of more accurate models of the deposition process, leading to better control over film thickness, composition, and microstructure.

Exploration of New Tantalum-Containing Material Systems with Tailored Functionalities

While this compound is an excellent precursor for depositing high-purity tantalum oxide (Ta₂O₅), its utility extends to the synthesis of more complex, multi-component material systems with tailored functionalities.

One area of active research is the deposition of mixed-metal oxide thin films . By co-dosing this compound with other metal-organic precursors, it is possible to create ternary or even quaternary oxides. For example, the incorporation of titanium into tantalum oxide can significantly increase the dielectric constant of the material. Similarly, the synthesis of perovskite materials like strontium tantalate (SrTaO₃) and lithium tantalate (LiTaO₃) is being explored for their unique ferroelectric, piezoelectric, and nonlinear optical properties. alfachemic.commdpi.com The sol-gel method, which often utilizes alkoxide precursors, is a viable route for synthesizing these complex oxides.

Another emerging application is in the field of ceramic matrix composites . Research has shown that this compound can be used to synthesize polytantalocarbosilane (TaPCS), a preceramic polymer. This polymer can then be converted into silicon-tantalum-carbon-oxygen (SiTaC(O)) ceramic fibers through pyrolysis. These ceramic fibers exhibit excellent high-temperature stability and oxidation resistance, making them suitable for applications in aerospace and other harsh environments.

| Material System | Key Properties | Potential Applications |

|---|---|---|

| Titanium-doped Tantalum Oxide | High dielectric constant | Next-generation capacitors, DRAM |

| Strontium Tantalate (SrTaO₃) | High-k dielectric, photocatalytic activity | Microelectronics, photocatalysis |

| Lithium Tantalate (LiTaO₃) | Piezoelectric, pyroelectric, electro-optic | Sensors, actuators, optical modulators alfachemic.commdpi.com |

| SiTaC(O) Ceramic Fibers | High-temperature stability, oxidation resistance | Aerospace components, thermal protection systems |

Expanded Applications in Catalysis and Fine Chemical Synthesis

Tantalum oxide, derived from precursors like this compound, is gaining recognition as a robust and versatile catalyst for a range of chemical transformations. Its high chemical stability and acidic properties make it an attractive alternative to conventional catalysts in various industrial processes.

Future research is directed towards the synthesis of nanostructured tantalum oxide catalysts , such as nanoparticles and nanofibers, to maximize their surface area and, consequently, their catalytic activity. The sol-gel method, using alkoxide precursors, is a common approach to produce these high-surface-area materials. chalcogen.ro These catalysts have shown promise in reactions such as the oxidation of methanol (B129727) and the degradation of organic pollutants. researchgate.net

Furthermore, the development of supported tantalum oxide catalysts is an active area of investigation. By dispersing tantalum oxide onto high-surface-area supports like silica, alumina, or carbon nanofibers, the catalytic efficiency can be further enhanced. csic.es The interaction between the tantalum oxide and the support material can also influence the catalyst's selectivity for specific products.

In fine chemical synthesis, the use of tantalum-based catalysts is still in its early stages but holds significant potential. The Lewis acidity of the tantalum center can be harnessed to catalyze a variety of organic reactions, such as esterification and alkylation. The development of chiral tantalum complexes for asymmetric catalysis is a particularly exciting frontier.

Tailoring Material Microstructures through Precursor Engineering Approaches

The microstructure of a material, including its crystallinity, grain size, and morphology, has a profound impact on its physical and chemical properties. A key area of future research is the use of precursor engineering to control the microstructure of tantalum-containing materials synthesized from this compound.

The presence of the bidentate acetylacetonate ligand in the precursor can influence the nucleation and growth of the thin film. The thermal decomposition pathway of the precursor, which is dictated by its ligand set, plays a crucial role in determining whether the resulting film is amorphous or crystalline. For instance, a precursor that decomposes at lower temperatures may favor the formation of an amorphous film, while a more thermally stable precursor might lead to a crystalline structure.

The choice of deposition technique also offers a handle for microstructure control. For example, in sol-gel synthesis, the rate of hydrolysis and condensation of the precursor can be controlled by adjusting the pH and water-to-precursor ratio, thereby influencing the particle size and porosity of the resulting oxide. chalcogen.ro In CVD and ALD, parameters such as deposition temperature, pressure, and the choice of co-reactant can be tuned to control grain size and film texture. By carefully designing the precursor molecule and optimizing the synthesis conditions, it will be possible to create tantalum-containing materials with precisely tailored microstructures for specific applications.

Q & A

Q. How should researchers handle Tantalum(V) tetraethoxyacetylacetonate to ensure stability during experiments?

Tantalum(V) tetraethoxyacetylacetonate is highly moisture-sensitive and requires strict inert-atmosphere handling (e.g., glovebox or Schlenk-line techniques). Storage should be in sealed containers under dry nitrogen or argon to prevent hydrolysis. Pre-drying solvents and reaction vessels is critical, as even trace moisture can degrade the compound and alter reactivity .

Q. What spectroscopic methods are suitable for characterizing Tantalum(V) tetraethoxyacetylacetonate?

Key characterization techniques include:

- ¹H and ¹³C NMR : To confirm ligand coordination and purity. Ethoxy and acetylacetonate ligands exhibit distinct proton environments.

- FTIR : To identify Ta-O and acetylacetonate carbonyl stretching vibrations (~1600 cm⁻¹).

- TGA/DSC : To assess thermal stability and decomposition pathways (melting point: 45°C, decomposition observed above 95°C under reduced pressure) .

Q. What synthetic routes are commonly used to prepare Tantalum(V) tetraethoxyacetylacetonate?

The compound is typically synthesized via ligand exchange reactions between TaCl₅ and acetylacetone/ethanol under anhydrous conditions. Stepwise substitution of chloride ligands with ethoxide and acetylacetonate groups is monitored by NMR to ensure stoichiometric control .

Advanced Research Questions

Q. How does the ligand coordination geometry of Tantalum(V) tetraethoxyacetylacetonate influence its reactivity in sol-gel processes?

The mixed-ligand structure (tetraethoxy and acetylacetonate) creates a balance between hydrolytic stability (from acetylacetonate) and reactivity (from labile ethoxide groups). This dual functionality enables controlled hydrolysis for tailored oxide formation, critical for depositing Ta₂O₅ thin films with low defect densities. Kinetic studies using in-situ Raman spectroscopy can elucidate ligand dissociation rates during sol-gel transitions .

Q. What experimental challenges arise when using Tantalum(V) tetraethoxyacetylacetonate as a precursor for atomic layer deposition (ALD)?

Key challenges include:

- Precursor volatility : Sublimation temperatures must be optimized (b.p. 95°C at 0.5 mmHg) to prevent decomposition during vapor-phase delivery.

- Ligand-byproduct interactions : Ethanol and acetylacetone byproducts can contaminate films if not efficiently purged.

- Surface reactivity : Competitive adsorption of ethoxy vs. acetylacetonate ligands on substrates requires pulse-sequence optimization. In-situ QCM and XPS are recommended to monitor growth kinetics and film composition .

Q. How can researchers resolve discrepancies in dielectric constant measurements of Ta₂O₅ films derived from Tantalum(V) tetraethoxyacetylacetonate?

Inconsistent dielectric constants (κ) often stem from variations in film crystallinity and oxygen vacancy density. Cross-validation using:

- Ellipsometry : For thickness and κ measurements.

- XRD : To correlate κ with amorphous vs. crystalline phases.

- XPS : To quantify oxygen vacancies (Ta⁴⁺/Ta⁵⁺ ratios). Contradictory data may arise from incomplete ligand removal during annealing; TGA-MS can identify residual carbon content .

Q. What mechanistic insights explain the compound’s role in catalytic applications (e.g., alkene epoxidation)?

The acetylacetonate ligand acts as a stabilizing chelate, while ethoxide groups provide Lewis acidic Ta sites for substrate activation. Kinetic isotope effect (KIE) studies and DFT modeling can reveal whether rate-limiting steps involve ligand dissociation or oxygen transfer. Comparative studies with analogous Nb or W complexes are recommended to isolate Ta-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.